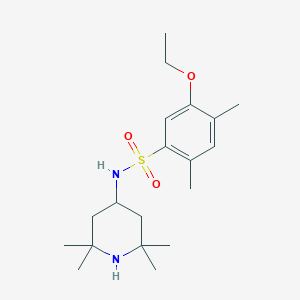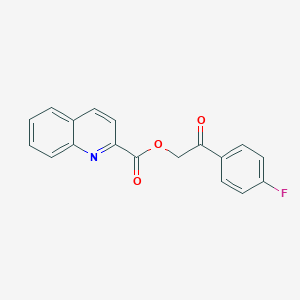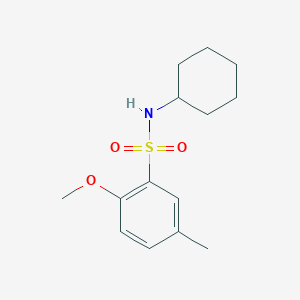
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 365.45 g/mol.
作用机制
The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cell lines and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other isoforms of carbonic anhydrase. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to be well-tolerated and has shown promising efficacy in various disease models.
实验室实验的优点和局限性
One advantage of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on CAIX, which makes it a valuable tool for studying the role of CAIX in various diseases. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low yield in the synthesis process, which makes it expensive to produce in large quantities.
未来方向
There are several future directions for the study of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide and its effects on other isoforms of carbonic anhydrase. Furthermore, the potential neuroprotective effects of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in models of neurodegenerative diseases warrant further investigation. Finally, the development of more efficient synthesis methods for 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could make it more accessible for research purposes.
合成方法
The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromobenzene sulfonamide with pyridine-4-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acylation, and etherification, to obtain the final product. The overall yield of the synthesis process is around 10-15%.
科学研究应用
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-3-5-14(6-4-13)20(17,18)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
InChI 键 |
OEKPRBMHQAEAGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)





